Festuclavine
Overview
Description
Festuclavine is an ergoline alkaloid, a type of compound primarily found in certain fungi. It is a key intermediate in the biosynthesis of various ergot alkaloids, which have significant biological and pharmacological activities . The compound is known for its complex tetracyclic structure, which includes an indole ring fused to a quinoline system .
Preparation Methods
Synthetic Routes and Reaction Conditions
Festuclavine can be synthesized through the reduction of chanoclavine-I aldehyde. This process involves the use of this compound synthase (FgaFS) and the old yellow enzyme (FgaOx3) from Aspergillus fumigatus . The reaction proceeds through two reduction steps, converting chanoclavine-I aldehyde to this compound .
Industrial Production Methods
Industrial production of this compound typically involves the cultivation of fungi such as Aspergillus fumigatus or Claviceps species. These fungi are grown under controlled conditions to optimize the production of this compound and other ergot alkaloids . The alkaloids are then extracted and purified using techniques such as high-pressure liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
Festuclavine undergoes several types of chemical reactions, including:
Reduction: The conversion of chanoclavine-I aldehyde to this compound involves reduction steps.
Hydroxylation: this compound can be hydroxylated to form fumigaclavine B.
Prenylation: this compound can also undergo prenylation, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydroxylation: Hydroxylation reactions typically involve enzymes such as P450 monooxygenases.
Prenylation: Prenylation reactions involve prenyltransferases.
Major Products Formed
Fumigaclavine B: Formed through the hydroxylation of this compound.
Various Prenylated Derivatives: Formed through prenylation reactions.
Scientific Research Applications
Festuclavine has several scientific research applications:
Mechanism of Action
Festuclavine exerts its effects primarily through interactions with monoamine receptors, including serotonin, dopamine, and α-adrenaline receptors . These interactions can lead to various physiological effects, such as changes in blood pressure, muscle contractions, and neurological activity . The compound’s mechanism of action involves binding to these receptors and modulating their activity, which can result in both agonistic and antagonistic effects .
Comparison with Similar Compounds
Similar Compounds
Agroclavine: Another ergoline alkaloid with similar biosynthetic pathways.
Fumigaclavine A and B: Derivatives of festuclavine with additional functional groups.
Ergotamine: A well-known ergot alkaloid used in the treatment of migraines.
Uniqueness of this compound
This compound is unique due to its specific role as an intermediate in the biosynthesis of various ergot alkaloids . Its ability to undergo multiple types of chemical reactions, including reduction, hydroxylation, and prenylation, makes it a versatile compound in both natural and synthetic contexts . Additionally, its interactions with monoamine receptors distinguish it from other similar compounds .
Properties
IUPAC Name |
(6aR,9R,10aR)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-10-6-13-12-4-3-5-14-16(12)11(8-17-14)7-15(13)18(2)9-10/h3-5,8,10,13,15,17H,6-7,9H2,1-2H3/t10-,13-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMZMRDOMOGGFA-WDBKCZKBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205432 | |
Record name | Festuclavine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
569-26-6 | |
Record name | Festuclavine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=569-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Festuclavine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Festuclavine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332446 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Festuclavine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FESTUCLAVINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88ZK48D2QG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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